molecular formula C9H9ClN2 B2893085 5-Chloro-1-ethyl-1H-benzimidazole CAS No. 69015-51-6

5-Chloro-1-ethyl-1H-benzimidazole

Cat. No. B2893085
CAS RN: 69015-51-6
M. Wt: 180.64
InChI Key: XHEABVQBDRMBMU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a stable platform on which drugs can be developed .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . A variety of synthetic methods have been developed for benzimidazole derivatives . For instance, a one-pot procedure has been reported for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-1H-benzimidazole includes a benzimidazole core with a chlorine atom at the 5th position and an ethyl group at the 1st position . The molecular formula is C10H11ClN2 .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions such as alkylation . Various synthetic routes have been reported for the synthesis of benzimidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Scientific Field:

Microbiology and Infectious Diseases

5-Chloro-1-ethyl-1H-benzimidazole

exhibits antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. It may serve as a potential lead compound for developing new antimicrobial agents.

Experimental Procedures:

  • Synthesis : Benzimidazole can be synthesized through condensation of o-phenylenediamine with formic acid or trimethyl orthoformate. The compound can also be obtained by reacting with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution .

Results:

Antiviral Properties

Scientific Field:

Virology and Infectious Diseases

5-Chloro-1-ethyl-1H-benzimidazole

has demonstrated antiviral activity against certain viruses. It may inhibit viral replication or entry.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask

properties

IUPAC Name

5-chloro-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEABVQBDRMBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-1H-benzimidazole

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